molecular formula C19H31NO6 B4005134 N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4005134
M. Wt: 369.5 g/mol
InChI Key: RZIBTKQBQSDJJP-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and an amine group, which contribute to its distinct chemical properties.

Scientific Research Applications

N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine typically involves multiple steps, starting with the preparation of the phenoxyethyl intermediate. This intermediate is then reacted with 3-methoxypropan-1-amine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, sodium borohydride

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may result in the formation of alcohols or amines.

Mechanism of Action

The mechanism by which N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine include:

    2-tert-Butyl-4-methylphenol: Shares the tert-butyl and phenol groups.

    3-Methoxypropan-1-amine: Contains the methoxy and amine groups.

Uniqueness

What sets N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-14-13-15(17(2,3)4)7-8-16(14)20-12-10-18-9-6-11-19-5;3-1(4)2(5)6/h7-8,13,18H,6,9-12H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIBTKQBQSDJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 2
N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 3
N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 4
N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 5
N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.